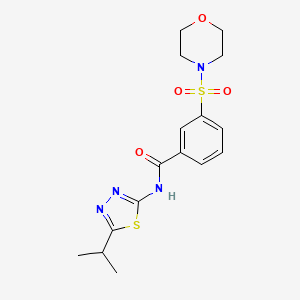

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

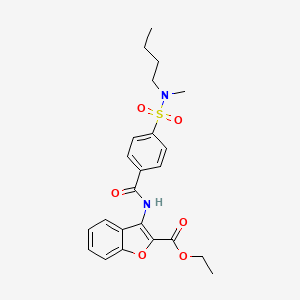

The compound is a complex organic molecule that contains several functional groups, including a morpholine ring, a sulfonyl group, and a 1,3,4-thiadiazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

While the specific synthesis of this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the morpholine ring, the introduction of the sulfonyl group, and the construction of the 1,3,4-thiadiazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the morpholine ring might participate in reactions with electrophiles, the sulfonyl group could be involved in substitution reactions, and the 1,3,4-thiadiazol ring might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the morpholine ring could contribute to its solubility in organic solvents .Applications De Recherche Scientifique

Medicinal Chemistry Applications

Morpholine and thiadiazole derivatives have been extensively studied for their biological and pharmacological properties. For instance, compounds with morpholine moieties have been identified as potent and selective inhibitors of the norepinephrine transporter, demonstrating efficacy in models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011). Similarly, benzamide derivatives, including those with thiadiazole groups, have shown anti-fatigue effects in animal models, indicating potential applications in addressing fatigue-related conditions (Wu et al., 2014).

Antimicrobial and Antitumor Applications

The synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety has resulted in compounds with notable antimicrobial activities. Some of these compounds demonstrated good or moderate activity against various microbial strains, suggesting their potential as antimicrobial agents (Sahin et al., 2012). Additionally, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including those with morpholine structures, have shown antifungal properties against significant plant pathogens, indicating their potential use in agricultural applications to combat fungal diseases (Weiqun et al., 2005).

Chemical Synthesis and Structural Analysis

The structural analysis of these compounds, including X-ray crystallography, has facilitated understanding their conformational features and binding sites for allosteric modulators. This insight is crucial for designing compounds targeting specific biological receptors or enzymes (Zablotskaya et al., 2013). Furthermore, the synthesis of biodegradable polyesteramides with pendant functional groups using morpholine-2,5-dione derivatives highlights the application of such compounds in developing new materials with potential environmental benefits (Veld et al., 1992).

Mécanisme D'action

Target of Action

For instance, N’-sulfonylamidines, a class of organic compounds, may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .

Mode of Action

It’s known that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell differentiation, dopamine transport, and antibacterial activity .

Biochemical Pathways

Based on its structural similarity to n’-sulfonylamidines, it could potentially influence pathways related to cell differentiation, dopamine transport, and antibacterial activity .

Pharmacokinetics

The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, potentially influencing their bioavailability .

Result of Action

Based on its structural similarity to n’-sulfonylamidines, it could potentially have effects on cell differentiation, dopamine transport, and antibacterial activity .

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S2/c1-11(2)15-18-19-16(25-15)17-14(21)12-4-3-5-13(10-12)26(22,23)20-6-8-24-9-7-20/h3-5,10-11H,6-9H2,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILIQQAQULMFTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2837168.png)